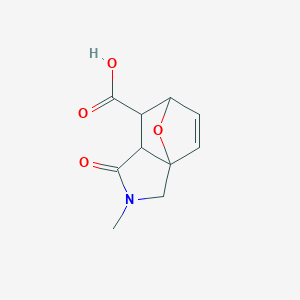

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

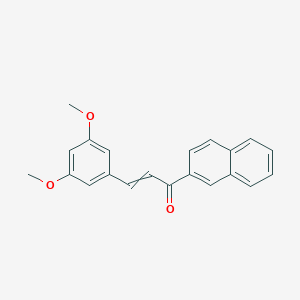

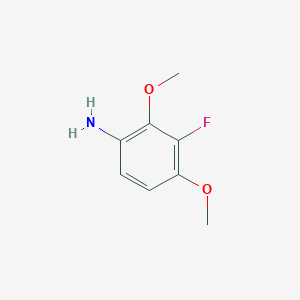

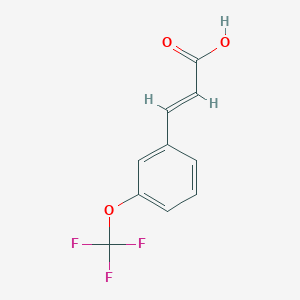

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to a class of compounds that can be analyzed through various chemical and biochemical perspectives, including its synthesis, molecular structure, reactions, and properties. These analyses are crucial for comprehending its potential applications and interactions in different environments.

Synthesis Analysis

The synthesis of complex organic compounds often involves strategies like cyclization and dehydration reactions. For instance, the synthesis of 1,2-oxazines and related compounds, which could share synthetic pathways with the compound , can be achieved through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol (Sainsbury, 1991).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Esterification Products Synthesis : A study by Nadirova et al. (2019) found that the reaction of related compounds with maleic anhydride leads to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These compounds were esterified to produce methyl esters, demonstrating a method for synthesizing complex organic molecules (Nadirova et al., 2019).

Crystal Structure Determination : Research by Toze et al. (2013) focused on the crystal structure of a related molecule, providing insights into the molecular geometry and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Toze et al., 2013).

Aromatization in Alkaline Media : Zubkov et al. (2012) developed a simple synthesis method for isoindoline-4-carboxylic acids, demonstrating the versatility of these compounds in creating diverse chemical structures (Zubkov et al., 2012).

Chemical Reactions and Properties

Electrophilic Cyclization Study : Boltukhina et al. (2005) explored the electrophilic cyclization of related compounds, revealing the influence of halogen atoms on the stereochemistry of key intermediates, contributing to our understanding of chemical reaction mechanisms (Boltukhina et al., 2005).

Ring-Chain Tautomerism : Zubkov et al. (2016) studied the ring-chain tautomerism in related compounds, highlighting the dynamic equilibrium in solutions and the potential for creating diverse chemical structures (Zubkov et al., 2016).

Halogen Bonding in Stereochemistry : Gurbanov et al. (2021) synthesized a series of related compounds and studied the role of halogen substituents on halogen bonding, enhancing our understanding of molecular interactions in stereochemistry (Gurbanov et al., 2021).

Propiedades

IUPAC Name |

3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGNMFPBRAMEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387919 |

Source

|

| Record name | 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

CAS RN |

163180-68-5 |

Source

|

| Record name | 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)